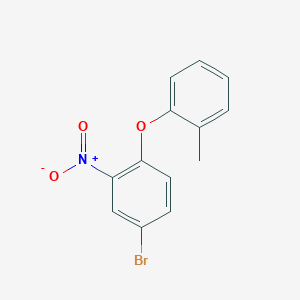
4-Fluoro-2-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6FNO4S It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Fluoro-2-sulfamoylbenzoic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-fluorobenzoic acid. The reaction typically involves the use of chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled conditions to introduce the sulfamoyl group at the second position of the benzoic acid ring.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-fluorobenzoic acid is coupled with a suitable sulfonamide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Sulfonic acids are the major products.
Reduction Products: Sulfinic acids are typically formed.
Aplicaciones Científicas De Investigación
4-Fluoro-2-sulfamoylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.
Mecanismo De Acción
The mechanism of action of 4-fluoro-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Propiedades
IUPAC Name |
4-fluoro-2-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13/h1-3H,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPXLNPIGSQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R)-2-azabicyclo[2.1.1]hexane-3-carboxylicacid](/img/structure/B13001706.png)







![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13001755.png)




